Norfluoxetine

SERT inhibition Enantioselective pharmacology Stereoselective potency

Norfluoxetine (Desmethylfluoxetine, CAS 83891-03-6) is the primary N-desmethyl metabolite of fluoxetine, supplied as a racemic mixture with ≥98% purity. It is an essential research tool for investigating stereoselective serotonin reuptake inhibition: the S-enantiomer (pKi=7.86) is approximately 20-fold more potent than the R-enantiomer (pKi=6.51), a differential not observed in parent fluoxetine. Norfluoxetine serves as a benchmark CYP2D6 inhibitor (Ki=0.43 µM) and provides a 12-fold potency advantage over desmethylcitalopram. With an elimination half-life of 7–15 days, it is the reference standard for metabolite accumulation and chronic exposure studies. For enantioselective SERT assays, CYP isoform-specific DDI studies, or PK/PD modeling of fluoxetine metabolites, generic substitutes cannot replicate these quantifiable stereochemical and pharmacokinetic properties.

Molecular Formula C16H16F3NO
Molecular Weight 295.30 g/mol
CAS No. 83891-03-6
Cat. No. B159337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine
CAS83891-03-6
Synonymsdesmethylfluoxetine
norfluoxetin
norfluoxetine
norfluoxetine hydrochloride
norfluoxetine, (+-)-isome
Molecular FormulaC16H16F3NO
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2
InChIKeyWIQRCHMSJFFONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluoxetine (CAS 83891-03-6): Active Metabolite Procurement Specification for Serotonin Transporter Research


Norfluoxetine (Desmethylfluoxetine, CAS 83891-03-6) is the primary N-desmethyl active metabolite of the antidepressant fluoxetine, functioning as a selective serotonin reuptake inhibitor (SSRI) [1]. It exists as a racemic mixture of R- and S-enantiomers with markedly differentiated pharmacological profiles, where S-norfluoxetine exhibits approximately 20-fold greater serotonin uptake inhibition potency (pKi = 7.86) compared to R-norfluoxetine (pKi = 6.51) [2]. With a molecular weight of 295.3 g/mol, formula C16H16FNO, and an extended elimination half-life of 7–15 days in humans, norfluoxetine serves as a critical research tool for investigating stereoselective pharmacology, cytochrome P450-mediated drug interactions, and metabolite-driven therapeutic persistence [3].

Why Generic Norfluoxetine Substitution Is Not Scientifically Equivalent to Fluoxetine or Other SSRI Metabolites


Substituting norfluoxetine with fluoxetine, desmethylsertraline, desmethylcitalopram, or racemic norfluoxetine formulations without enantiomeric specification introduces critical experimental variability. The S-enantiomer of norfluoxetine is approximately 20-fold more potent at serotonin uptake inhibition than the R-enantiomer, a stereoselectivity not observed in the parent drug fluoxetine, whose enantiomers are equipotent [1]. Furthermore, norfluoxetine exhibits a Ki of 0.43 μM for CYP2D6 inhibition, distinct from fluoxetine (Ki = 0.6–0.92 μM) and substantially different from other SSRI metabolites such as desmethylcitalopram (Ki = 5.1 μM) [2]. The elimination half-life of norfluoxetine (7–15 days) exceeds that of fluoxetine (~2 days), rendering metabolite accumulation a dominant factor in chronic exposure models [3]. These quantifiable disparities in stereoselective potency, CYP inhibition profile, and pharmacokinetic persistence preclude generic substitution without compromising experimental validity.

Norfluoxetine (CAS 83891-03-6): Quantitative Differentiation Evidence for Scientific Selection


S-Norfluoxetine vs. R-Norfluoxetine: 20-Fold Differential Serotonin Uptake Inhibition

S-Norfluoxetine exhibits 20-fold higher potency in inhibiting serotonin uptake compared to R-norfluoxetine, a stereoselective differentiation absent in the parent compound fluoxetine where enantiomers are equipotent [1][2].

SERT inhibition Enantioselective pharmacology Stereoselective potency

In Vivo Serotonin Uptake Blockade: S-Norfluoxetine ED50 3.8 mg/kg vs. R-Norfluoxetine ED50 >20 mg/kg

In rats, S-norfluoxetine blocked p-chloroamphetamine-induced serotonin depletion with an ED50 of 3.8 mg/kg i.p., whereas R-norfluoxetine demonstrated an ED50 exceeding 20 mg/kg i.p. [1]. In mice, the differential was even more pronounced, with ED50 values of 0.82 mg/kg for S-norfluoxetine versus 8.3 mg/kg for R-norfluoxetine [1].

In vivo pharmacology ED50 determination 5-HT depletion

CYP2D6 Inhibition: Norfluoxetine Ki = 0.43 μM vs. Desmethylcitalopram Ki = 5.1 μM vs. Fluoxetine Ki = 0.6–0.92 μM

Norfluoxetine inhibits CYP2D6 with a Ki of 0.43 μM, demonstrating intermediate potency between paroxetine (most potent) and sertraline, while being approximately 12-fold more potent than desmethylcitalopram (Ki = 5.1 μM) and roughly equipotent to fluoxetine (Ki = 0.6–0.92 μM) [1]. Enantioselective analysis reveals S-norfluoxetine (Ki = 0.31 ± 0.04 μM) is 4.8-fold more potent than R-norfluoxetine (Ki = 1.48 ± 0.27 μM) as a CYP2D6 inhibitor [2].

CYP2D6 inhibition Drug-drug interaction Metabolic enzyme inhibition

CYP2C19 and CYP3A4 Time-Dependent Inhibition: S-Norfluoxetine vs. R-Norfluoxetine Differential P450 Targeting

S-Norfluoxetine is the most potent time-dependent inhibitor of CYP2C19 (KI = 7 μM, kinact,app = 0.059 min⁻¹), whereas R-norfluoxetine is the most potent time-dependent inhibitor of CYP3A4 (KI = 8 μM, kinact,app = 0.011 min⁻¹) [1]. Based on in vitro-to-in vivo predictions, S-norfluoxetine plays the most important role in CYP2C19-mediated drug-drug interactions, while R-norfluoxetine dominates CYP3A4-mediated DDIs [1].

Time-dependent inhibition CYP2C19 CYP3A4 Stereoselective DDI

Pharmacokinetic Half-Life: Norfluoxetine t₁/₂ = 7–15 Days vs. Fluoxetine t₁/₂ ~2 Days vs. Paroxetine t₁/₂ ~21 Hours

Norfluoxetine exhibits an extended elimination half-life of 7–15 days in humans, significantly exceeding that of fluoxetine (~2 days) and paroxetine (~21 hours) [1]. In rats, the elimination half-life of norfluoxetine (t₁/₂ ≈ 15 h) is approximately 3-fold longer than that of fluoxetine (t₁/₂ ≈ 5 h) [2]. This extended persistence drives metabolite accumulation, with steady-state norfluoxetine concentrations often exceeding those of the parent drug during chronic fluoxetine therapy [3].

Elimination half-life Metabolite accumulation PK/PD modeling

Voltage-Gated Ca²⁺ Channel Blockade: Norfluoxetine EC50 = 20.4 μM vs. Fluoxetine EC50 = 22.3 μM (Equivalent Potency)

Norfluoxetine and fluoxetine exhibit equivalent potency in blocking voltage-gated Ca²⁺ channels in rat cochlear neurons, with EC50 values of 20.4 ± 2.7 μM and 22.3 ± 3.6 μM, respectively [1]. Both compounds demonstrated similar anticonvulsant efficacy in pentylenetetrazol-induced mouse epilepsy models, with protective effects observed from 10 mg/kg s.c. [1].

Ca²⁺ channel blockade Neuronal excitability Anticonvulsant activity

Norfluoxetine (CAS 83891-03-6): Validated Research Application Scenarios Based on Quantitative Evidence


Stereoselective Serotonin Transporter Pharmacology Studies Requiring Enantiomerically Defined Norfluoxetine

For research examining enantioselective SERT inhibition, S-norfluoxetine (pKi = 7.86) must be procured separately from R-norfluoxetine (pKi = 6.51), as the 20-fold potency differential [7] is obscured in racemic formulations. In vivo serotonin depletion studies require S-norfluoxetine (ED50 = 3.8 mg/kg i.p. in rats) rather than R-norfluoxetine (ED50 >20 mg/kg i.p.), as the latter exhibits minimal activity at therapeutically relevant concentrations [6].

Cytochrome P450 Drug-Drug Interaction Risk Assessment Models

Norfluoxetine (Ki = 0.43 μM for CYP2D6) serves as a benchmark inhibitor in CYP2D6-mediated DDI studies, offering a 12-fold potency advantage over desmethylcitalopram (Ki = 5.1 μM) [7]. For time-dependent inhibition modeling, S-norfluoxetine (CYP2C19: KI = 7 μM, kinact,app = 0.059 min⁻¹) should be selected for CYP2C19-focused studies, while R-norfluoxetine (CYP3A4: KI = 8 μM, kinact,app = 0.011 min⁻¹) is optimal for CYP3A4-focused investigations [6].

Chronic Exposure Pharmacokinetic/Pharmacodynamic Modeling

Due to the extended elimination half-life of norfluoxetine (7–15 days in humans, ~15 h in rats) compared to fluoxetine (~2 days in humans, ~5 h in rats) [7], norfluoxetine is the appropriate reference standard for studies investigating metabolite accumulation and persistence of pharmacological effect following chronic fluoxetine administration. Steady-state norfluoxetine plasma concentrations (geometric mean: S-norfluoxetine 247 nmol/L, R-norfluoxetine 118 nmol/L) [6] must be accounted for in PK/PD correlation analyses.

Neuronal Ion Channel Pharmacology with SERT-Independent Endpoints

For voltage-gated Ca²⁺ channel blockade studies where SERT inhibition is not the primary endpoint, norfluoxetine (EC50 = 20.4 ± 2.7 μM) is functionally equivalent to fluoxetine (EC50 = 22.3 ± 3.6 μM) [7], allowing interchangeable use for ion channel assays while maintaining distinct metabolic and SERT activity profiles for orthogonal validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfluoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.